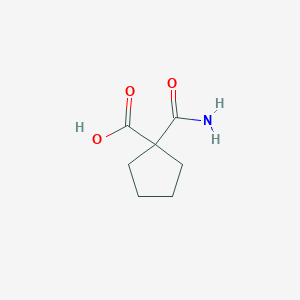

1-Carbamoylcyclopentane-1-carboxylic acid

Description

Significance within Organic Chemistry and Chemical Biology

The significance of 1-Carbamoylcyclopentane-1-carboxylic acid lies in the inherent reactivity and biological relevance of its constituent functional groups. The carboxylic acid moiety is a common feature in a vast number of pharmaceuticals and natural products, often contributing to their solubility and ability to interact with biological targets. The carbamoyl (B1232498) group, a primary amide, is a fundamental component of peptides and proteins and is also found in numerous therapeutic agents, where it can participate in hydrogen bonding and other non-covalent interactions. The cyclopentane (B165970) framework provides a rigid, three-dimensional scaffold that can be exploited to orient these functional groups in specific spatial arrangements, a key aspect in the design of molecules with high target affinity and selectivity.

Overview of Cyclopentane Carboxylic Acid Derivatives in Research

Cyclopentane carboxylic acid derivatives are a well-established class of compounds with a broad spectrum of applications in scientific research. They are recognized as important intermediates in the synthesis of complex organic molecules and have been investigated for a wide range of biological activities. For instance, certain derivatives have been explored as inhibitors of enzymes such as aldo-keto reductases (AKR1C1 and AKR1C3), which are implicated in hormone-dependent cancers. bldpharm.com Furthermore, the cyclopentane ring is a common structural element in prostaglandins and other biologically active natural products. The development of novel synthetic methodologies, such as transannular C–H functionalization, has further expanded the accessibility and diversity of this class of compounds, making them attractive scaffolds for medicinal chemistry programs. nih.gov

Current Research Landscape for this compound

The current research landscape for this compound itself appears to be limited, with a scarcity of dedicated studies on its synthesis, reactivity, or biological properties. However, a European patent describes general processes for the preparation of 1-carbamoylcycloalkylcarboxylic acids, indicating an interest in this class of compounds for pharmaceutical applications. google.com The lack of extensive published research on this specific molecule suggests that it may be an under-explored area with potential for new discoveries.

Rationale for Comprehensive Academic Investigation

A comprehensive academic investigation of this compound is warranted for several reasons. Firstly, the development of a robust and efficient synthesis for this compound would provide a valuable new building block for organic synthesis. Secondly, a thorough examination of its chemical reactivity could unveil novel transformations and applications. Finally, and perhaps most importantly, systematic screening of this compound and its derivatives for biological activity could lead to the discovery of new therapeutic agents. Given the proven track record of related cyclopentane carboxylic acid derivatives in drug discovery, a detailed study of this compound is a logical and promising avenue for future research.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C7H11NO3 |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not Assigned |

Synthesis and Reactions

Synthesis of this compound

A general method for the synthesis of 1-carbamoylcycloalkylcarboxylic acids has been described, which can be adapted for the preparation of this compound. google.com A plausible synthetic route would involve the following key steps:

Cyclization: The synthesis would likely begin with the reaction of a suitable precursor, such as diethyl malonate, with 1,4-dibromobutane in the presence of a base to form diethyl cyclopentane-1,1-dicarboxylate.

Partial Hydrolysis and Amidation: One of the ester groups of the resulting diester could be selectively hydrolyzed to the corresponding carboxylic acid. Subsequent amidation of the remaining ester group would yield the desired carbamoyl functionality. Alternatively, a partial ammonolysis could be employed.

Hydrolysis: The final step would involve the hydrolysis of the remaining ester group to the carboxylic acid, affording this compound.

Chemical Reactions of this compound

The chemical reactivity of this compound is dictated by its two functional groups.

Reactions of the Carboxylic Acid Group:

Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form the corresponding esters.

Amide Formation: Reaction with amines, often in the presence of a coupling agent, would yield a second amide functionality.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Decarboxylation: Under certain conditions, the carboxylic acid group could be removed through a decarboxylation reaction.

Reactions of the Carbamoyl Group:

Hydrolysis: The primary amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Dehydration: Treatment with a dehydrating agent could convert the amide to a nitrile.

Hofmann Rearrangement: This reaction could potentially be used to convert the primary amide to a primary amine with one less carbon atom.

Biological Activity and Mechanism of Action

As there is no specific research on the biological activity of this compound, its potential in this area can be inferred from the activities of structurally related compounds.

Potential Biological Significance

Cyclopentane carboxylic acid derivatives have shown a range of biological activities. For example, some have been identified as potent and selective inhibitors of the NaV1.7 sodium channel, a target for the treatment of pain. The introduction of an amide functionality, as is present in this compound, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often by increasing its ability to form hydrogen bonds with biological targets. Therefore, it is plausible that this compound or its derivatives could exhibit interesting biological profiles.

Postulated Mechanisms of Action

Given the lack of experimental data, any proposed mechanism of action would be purely speculative. However, based on the activities of related compounds, one could hypothesize that this compound could act as an enzyme inhibitor, a receptor agonist or antagonist, or an ion channel modulator. The specific mechanism would depend on the three-dimensional arrangement of its functional groups and their ability to interact with the binding site of a particular biological target.

Structure

3D Structure

Properties

IUPAC Name |

1-carbamoylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNLJRWPCQRLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598474 | |

| Record name | 1-Carbamoylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137307-52-9 | |

| Record name | 1-Carbamoylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1-Carbamoylcyclopentane-1-carboxylic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by disconnecting the functional groups at the quaternary carbon center.

A primary disconnection strategy involves functional group interconversion (FGI). The carbamoyl (B1232498) and carboxylic acid groups can be traced back to more versatile precursors like an ester and a nitrile, or two ester groups. This leads to key intermediates such as ethyl 1-cyanocyclopentane-1-carboxylate or diethyl cyclopentane-1,1-dicarboxylate. These intermediates simplify the synthetic challenge to the formation of a 1,1-disubstituted cyclopentane (B165970) ring.

Further deconstruction of these intermediates involves breaking the carbon-carbon bonds of the cyclopentane ring. A logical disconnection is across the C1-C2 and C1-C5 bonds, which points towards a reaction between a malonic ester derivative (providing the C1 carbon and its attached groups) and a 1,4-dihaloalkane (providing the remaining four carbons of the ring). This approach is a classic strategy for forming carbocyclic rings.

This analysis suggests that a plausible forward synthesis would involve the alkylation of a compound with an active methylene (B1212753) group, such as diethyl malonate or ethyl cyanoacetate (B8463686), with 1,4-dibromobutane, followed by functional group manipulation to yield the final product.

Strategies for Constructing the Cyclopentane Core

The formation of the five-membered carbocyclic ring is a critical step in the synthesis. Various methods have been developed for the construction of cyclopentane rings, broadly categorized into ring-closing reactions and other carbon-carbon bond-forming strategies. beilstein-journals.orgshu.ac.uk

Ring-Closing Reactions

Ring-closing reactions are powerful methods that form cyclic structures from acyclic precursors. Two prominent examples applicable to cyclopentane synthesis are the Dieckmann Condensation and Ring-Closing Metathesis (RCM).

Dieckmann Condensation : This is an intramolecular Claisen condensation of a diester to form a β-keto ester. organic-chemistry.org For the synthesis of a cyclopentane ring, a derivative of adipic acid (a six-carbon dicarboxylic acid) is typically used. youtube.com The reaction is base-catalyzed, with common bases including sodium ethoxide or potassium tert-butoxide. pw.livenumberanalytics.com The mechanism involves the formation of an enolate at one α-carbon, which then attacks the carbonyl carbon of the other ester group, leading to a five-membered ring. youtube.compw.live While this method yields a cyclopentanone (B42830) derivative, further modifications are necessary to arrive at the 1,1-disubstituted pattern of the target molecule.

Ring-Closing Metathesis (RCM) : RCM is a versatile reaction that uses transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to form cyclic alkenes from diene precursors. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance. organic-chemistry.org To form a cyclopentene (B43876) ring, a 1,6-diene is required. nih.gov The resulting cyclopentene can then be hydrogenated and further functionalized to achieve the desired substitution pattern.

| Ring-Closing Method | Precursor | Product Type | Key Reagents |

| Dieckmann Condensation | Adipate esters | β-keto ester (Cyclopentanone derivative) | Sodium ethoxide, Potassium tert-butoxide |

| Ring-Closing Metathesis | 1,6-dienes | Cyclopentene | Grubbs' catalyst, Schrock catalyst |

Carbon-Carbon Bond Forming Reactions for Cyclic Systems

The construction of the cyclopentane core can also be achieved through intermolecular C-C bond formation followed by cyclization. A highly effective and common strategy is the dialkylation of an active methylene compound.

This approach, an extension of the malonic ester synthesis, utilizes a substrate like diethyl malonate or ethyl cyanoacetate. The methylene protons of these compounds are acidic and can be removed by a base (e.g., sodium ethoxide) to form a stable enolate. This enolate then acts as a nucleophile, reacting with a suitable dielectrophile, such as 1,4-dibromobutane. The reaction proceeds in two steps: a first intermolecular SN2 reaction, followed by a second, intramolecular SN2 reaction that closes the ring. This sequence directly yields a 1,1-disubstituted cyclopentane, such as diethyl cyclopentane-1,1-dicarboxylate, which is a direct precursor to the target molecule. google.com

Other advanced strategies include various cycloaddition reactions and domino sequences catalyzed by transition metals like rhodium, which can generate highly functionalized cyclopentanes with excellent stereocontrol. nih.govemory.edu

Introduction and Functionalization of Carbamoyl and Carboxylic Acid Moieties

Once the cyclopentane core with the correct substitution pattern is established (typically as a diester or cyano-ester), the final steps involve converting these functional groups into the desired carbamoyl and carboxylic acid moieties.

Direct Functionalization Approaches

Directly functionalizing an unsubstituted cyclopentane ring at a single carbon atom with two different functional groups in a controlled manner is exceptionally challenging. Modern methods involving C-H activation have been developed for the functionalization of cycloalkanes, but typically target C-H bonds and are not suited for creating a quaternary center from scratch on an unactivated ring. nih.gov Therefore, such direct approaches are not commonly employed for the synthesis of this compound. The introduction of these groups almost invariably relies on a precursor that already contains two functional groups (or their synthetic equivalents) at the C1 position.

Multistep Synthetic Sequences

A multistep sequence starting from a pre-functionalized cyclopentane is the most practical and widely used strategy. A common and efficient route begins with diethyl cyclopentane-1,1-dicarboxylate, synthesized as described in section 2.2.2.

The synthetic sequence from this key intermediate is as follows:

Selective Hydrolysis : One of the two ester groups is selectively hydrolyzed to a carboxylic acid using one equivalent of a base like sodium hydroxide, followed by acidification. This yields ethyl 1-(carboxy)cyclopentane-1-carboxylate.

Amide Formation : The newly formed carboxylic acid group is then converted into the primary amide (carbamoyl group). This can be achieved through several methods. A common approach is to first activate the carboxylic acid by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org The resulting acyl chloride is then treated with ammonia (B1221849) (NH₃) to form the amide.

Final Hydrolysis : The remaining ester group is hydrolyzed to the carboxylic acid. This is typically accomplished under basic conditions (e.g., using excess sodium hydroxide), followed by an acidic workup to protonate the carboxylate and yield the final product, this compound.

An alternative route starts with ethyl 1-cyanocyclopentane-1-carboxylate. google.com In this case, the nitrile and ester groups are hydrolyzed. The conditions of the hydrolysis can be controlled. For instance, partial hydrolysis of the nitrile group can yield the primary amide, while the ester is hydrolyzed to the carboxylic acid. Complete hydrolysis of both groups would yield the dicarboxylic acid. libretexts.orgnumberanalytics.comnumberanalytics.com

| Precursor | Step 1 | Step 2 | Step 3 | Product |

| Diethyl cyclopentane-1,1-dicarboxylate | Selective hydrolysis (1 eq. NaOH) | Acyl chloride formation (SOCl₂), then amidation (NH₃) | Ester hydrolysis (>1 eq. NaOH) | This compound |

| Ethyl 1-cyanocyclopentane-1-carboxylate | Controlled hydrolysis (e.g., H₂O₂, base) | Acidification | - | This compound |

Stereoselective Synthetic Approaches

Stereoselective synthesis of this compound, which possesses a chiral center at the C1 position, is crucial for obtaining enantiomerically pure forms of the compound. The primary approaches would involve asymmetric synthesis, diastereoselective control, and kinetic resolution.

Asymmetric Synthesis and Chiral Induction

Asymmetric synthesis aims to create a specific enantiomer directly. For this compound, this could theoretically be achieved through several strategies:

Chiral Auxiliaries: A prochiral cyclopentanone derivative could be reacted with a cyanide source and a chiral auxiliary. The auxiliary would direct the stereochemical outcome of the nucleophilic addition, leading to a chiral cyanohydrin intermediate. Subsequent hydrolysis of the nitrile and the auxiliary's removal would yield the desired enantiomer of the target acid.

Chiral Catalysis: An asymmetric Strecker-type reaction on a cyclopentanone substrate could be envisioned. A chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, would facilitate the enantioselective addition of a cyanide equivalent and an ammonia source (or its equivalent), leading to a chiral aminonitrile. Hydrolysis of the nitrile would then produce the enantiomerically enriched 1-aminocyclopentane-1-carboxylic acid, which could be further modified to the carbamoyl derivative.

Enantioselective Desymmetrization: A meso-cyclopentane derivative with two identical prochiral carboxylic acid or ester groups could be selectively converted into the carbamoyl derivative at one of the positions using a chiral reagent or catalyst.

Diastereoselective Control in Cyclopentane Formation

When constructing the cyclopentane ring from an acyclic precursor, controlling the relative stereochemistry of substituents is key. If other stereocenters are present or introduced during the synthesis, their relationship to the C1 chiral center must be controlled. For instance, in a Michael addition-cyclization sequence to form the cyclopentane ring, the stereochemistry of the starting materials and the reaction conditions would dictate the diastereoselectivity of the product. New methods for site- and diastereoselective synthesis of functionalized carbocycles are of high interest in organic synthesis.

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a common method for separating a racemic mixture of a chiral compound. This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. For a racemic mixture of this compound, several kinetic resolution strategies could be employed:

Enzymatic Resolution: Lipases or esterases are frequently used for the kinetic resolution of carboxylic acids or their esters. nih.gov One enantiomer of the racemic ester of this compound might be selectively hydrolyzed by a specific enzyme, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in enantiomerically enriched forms.

Chemical Kinetic Resolution: A chiral acylating agent or a chiral base could be used to selectively react with one enantiomer of the racemic acid or its derivative. The differing reaction rates would lead to the enrichment of the unreacted enantiomer.

Table 1: Theoretical Stereoselective Approaches

| Approach | Method | Key Principle |

| Asymmetric Synthesis | Chiral Auxiliaries | Temporary attachment of a chiral group to guide stereoselective bond formation. |

| Chiral Catalysis | Use of a chiral catalyst to create a chiral environment for the reaction. | |

| Desymmetrization | Selective reaction at one of two identical prochiral groups in a meso compound. | |

| Diastereoselective Control | Substrate Control | Use of existing stereocenters in the starting material to direct the formation of new stereocenters. |

| Reagent Control | Use of a chiral reagent to control the stereochemical outcome of the reaction. | |

| Kinetic Resolution | Enzymatic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. nih.gov |

| Chemical Resolution | Use of a chiral reagent to selectively react with one enantiomer. |

Comparative Analysis of Synthetic Pathways

The choice of a synthetic pathway for this compound on a larger scale depends on several factors, including efficiency, cost, safety, and environmental impact.

Efficiency and Atom Economy Considerations

Percentage Yield: This metric compares the actual amount of product obtained to the theoretical maximum. While important, it does not account for the waste generated.

Atom Economy: A concept developed by Barry Trost, atom economy calculates the proportion of reactant atoms that are incorporated into the final desired product. Addition and rearrangement reactions typically have high atom economy, while substitution and elimination reactions often have lower atom economy due to the formation of byproducts. Designing a synthesis with high atom economy is a key principle of green chemistry.

A hypothetical comparison of two pathways to an intermediate could look like this:

Table 2: Hypothetical Atom Economy Comparison

| Pathway | Reaction Type | Theoretical Atom Economy (%) |

| Pathway A | Multi-step involving protection/deprotection | ~50-60% |

| Pathway B | Catalytic, one-pot reaction | >90% |

Scalability and Process Optimization

A synthetic route that is successful on a laboratory scale may not be suitable for industrial production. Key considerations for scalability include:

Cost and Availability of Reagents: The starting materials and reagents must be readily available and affordable in large quantities.

Reaction Conditions: Extreme temperatures, high pressures, or the use of highly dilute solutions can be difficult and costly to implement on a large scale.

Safety: The use of hazardous or explosive reagents should be avoided.

Purification: The ease of purification of the final product and intermediates is a critical factor. Crystallization is often preferred over chromatography for large-scale production.

Process optimization would involve systematically varying reaction parameters such as temperature, concentration, catalyst loading, and reaction time to maximize yield and purity while minimizing cost and waste. For instance, a patent for a related compound, 1-(pentanoylamino)cyclopentanecarboxylic acid, details process improvements for industrial-scale production, highlighting the importance of avoiding hazardous reagents like pyridine (B92270) and optimizing reaction conditions to prevent impurity formation.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Carbamoylcyclopentane-1-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a comprehensive structural assignment.

Elucidation of Molecular Structure via ¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of this compound is expected to reveal the specific electronic environment of each hydrogen atom in the molecule. The protons of the cyclopentane (B165970) ring are diastereotopic due to the geminal disubstitution, leading to more complex splitting patterns than in unsubstituted cyclopentane. docbrown.info

The protons on the carbons adjacent to the quaternary carbon (C2 and C5) are expected to be deshielded due to the inductive effect of the neighboring electron-withdrawing carbonyl groups. libretexts.org These would likely appear as complex multiplets. The protons on the carbons further away (C3 and C4) would resonate at a slightly higher field, also as a multiplet.

The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm, due to strong deshielding and hydrogen bonding. libretexts.org The two protons of the primary amide's -NH₂ group would also present as a broad singlet, generally at a more upfield position compared to the carboxylic acid proton. The chemical shifts can be influenced by solvent and concentration.

A summary of the predicted ¹H NMR chemical shifts is presented in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₂- (C2, C5) | 2.0 - 2.5 | Multiplet |

| -CH₂- (C3, C4) | 1.6 - 1.9 | Multiplet |

| -NH₂ | 5.0 - 7.5 | Broad Singlet |

Carbonyl Carbon Characterization using ¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The spectrum is expected to show two signals in the downfield region, characteristic of carbonyl carbons. oregonstate.edu The carbonyl carbon of the carboxylic acid typically resonates in the range of 165-185 ppm. libretexts.org The carbonyl carbon of the amide group is also found in a similar region, generally between 160-180 ppm. libretexts.org The quaternary carbon (C1), to which both functional groups are attached, would also be significantly deshielded.

The methylene (B1212753) (-CH₂-) carbons of the cyclopentane ring would appear in the upfield region. Due to symmetry, the carbons at positions 2 and 5 would be equivalent, as would the carbons at positions 3 and 4, resulting in two distinct signals for these four carbons. docbrown.info

The predicted ¹³C NMR spectral data are outlined in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O (Carboxylic Acid) | 170 - 185 |

| -C=O (Amide) | 165 - 180 |

| C1 (Quaternary) | 50 - 65 |

| C2, C5 | 30 - 40 |

Stereochemical Assignments through 2D NMR Spectroscopy (e.g., COSY, NOESY)

While this compound itself is achiral and does not have stereoisomers, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in confirming the structural assignments made from 1D NMR.

A ¹H-¹H COSY experiment would reveal scalar couplings between protons, primarily those on adjacent carbon atoms (vicinal coupling). libretexts.org This would allow for the unambiguous assignment of the cyclopentane ring protons by showing correlations between the protons at C2/C5 and those at C3/C4.

A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This technique is particularly useful for determining stereochemistry in cyclic systems. For this molecule, NOESY would show correlations between protons on the same face of the cyclopentane ring, confirming the ring's conformation and the spatial relationships between the different methylene groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Analysis of Carbamoyl (B1232498) and Carboxylic Acid Functional Groups

The IR spectrum of this compound would be dominated by the characteristic absorption bands of the carboxylic acid and primary amide groups.

The O-H stretching vibration of the carboxylic acid group is expected to appear as a very broad and strong band in the region of 2500-3300 cm⁻¹. libretexts.orgechemi.com The C=O stretching of the carboxylic acid typically gives a strong, sharp absorption around 1710 cm⁻¹ for the hydrogen-bonded dimer. libretexts.org

The primary amide group exhibits two N-H stretching bands in the 3100-3500 cm⁻¹ region. libretexts.org The C=O stretching of the amide (Amide I band) is a very strong absorption, typically found around 1650 cm⁻¹. pressbooks.pub The N-H bending vibration (Amide II band) would also be present.

The predicted IR absorption bands are summarized in Table 3.

Table 3: Predicted Major IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Primary Amide | N-H stretch | 3100 - 3500 | Medium (two bands) |

| Primary Amide | C=O stretch (Amide I) | 1640 - 1680 | Strong |

| Primary Amide | N-H bend (Amide II) | 1550 - 1640 | Medium |

Investigation of Intermolecular Hydrogen Bonding Patterns

The presence of both a carboxylic acid and a primary amide group in the molecule allows for extensive intermolecular hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the primary amide can also act as a donor (N-H) and an acceptor (C=O).

This extensive hydrogen bonding has a profound effect on the IR spectrum. The most notable evidence is the significant broadening of the O-H stretching band of the carboxylic acid, which often spans several hundred wavenumbers. echemi.com This broadening arises from the variety of hydrogen-bonded states present in the sample. Similarly, the N-H stretching bands of the amide are also broadened due to hydrogen bonding, though typically to a lesser extent than the O-H band. The positions of the C=O stretching bands are also lowered (shifted to lower wavenumbers) in the presence of hydrogen bonding compared to the non-hydrogen-bonded state. libretexts.org

Mass Spectrometry

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint of the compound.

Fragmentation Pathway Elucidation and Structural Confirmation

While detailed experimental fragmentation studies specifically for this compound are not widely published, its fragmentation pathway can be predicted based on the established principles of mass spectrometry for molecules containing carboxylic acid and primary amide functional groups. libretexts.orglibretexts.org Upon ionization, typically through techniques like electrospray ionization (ESI), the molecule would form a molecular ion (or a pseudo-molecular ion such as [M+H]⁺ or [M-H]⁻). Collision-induced dissociation (CID) of this parent ion would likely proceed through several key fragmentation channels.

Common fragmentation patterns for carboxylic acids involve the cleavage of bonds adjacent to the carbonyl group, leading to the loss of the hydroxyl group (•OH) or the entire carboxyl group (•COOH). libretexts.org For primary amides, a characteristic fragmentation is the McLafferty rearrangement if a transferable gamma-hydrogen is present, although in this specific structure, alpha-cleavage is more probable. libretexts.org

Key proposed fragmentation pathways for this compound include:

Loss of Water (H₂O): Elimination of a water molecule from the molecular ion.

Loss of Ammonia (B1221849) (NH₃): Cleavage of the carbamoyl group.

Decarboxylation: Loss of carbon dioxide (CO₂) from the carboxylic acid moiety.

Alpha-Cleavage: The bonds adjacent to the quaternary carbon of the cyclopentane ring are susceptible to cleavage, leading to the loss of the carbamoyl group (•CONH₂) or the carboxylic acid group (•COOH). libretexts.orglibretexts.org This is often a dominant pathway for amides and carboxylic acids. libretexts.org The resulting acylium ion is a stabilized species and frequently observed in mass spectra. libretexts.org

These fragmentation patterns produce a unique mass spectrum that can be used to confirm the molecule's structure by correlating the observed mass-to-charge (m/z) ratios of the fragment ions with the masses of the proposed neutral losses and charged fragments.

Table 1: Proposed Mass Spectrometry Fragmentation for this compound (Molecular Weight: 157.17 g/mol )

| Process | Neutral Loss | Mass of Neutral Loss (Da) | Resulting Fragment | Notes |

| Dehydration | H₂O | 18.01 | [M-H₂O]⁺ | Common fragmentation for molecules with hydroxyl groups. |

| Loss of Carbamoyl Radical | •CONH₂ | 44.02 | [M-CONH₂]⁺ | Alpha-cleavage next to the quaternary carbon. |

| Loss of Carboxyl Radical | •COOH | 45.01 | [M-COOH]⁺ | Alpha-cleavage next to the quaternary carbon. |

| Decarboxylation | CO₂ | 44.00 | [M-CO₂]⁺ | Characteristic fragmentation of carboxylic acids. |

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

The exact theoretical monoisotopic mass of this compound (C₇H₁₁NO₃) is 157.0739 Da. uni.lu An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would confirm the elemental formula C₇H₁₁NO₃, thereby providing strong evidence for the compound's identity. HRMS is also used to determine the elemental composition of fragment ions, which further aids in the elucidation of fragmentation pathways. lew.ro Predicted m/z values for common adducts are crucial for identifying the correct molecular ion peak in an experimental spectrum. uni.lu

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₇H₁₂NO₃⁺ | 158.0812 |

| [M+Na]⁺ | C₇H₁₁NNaO₃⁺ | 180.0631 |

| [M+NH₄]⁺ | C₇H₁₅N₂O₃⁺ | 175.1077 |

| [M-H]⁻ | C₇H₁₀NO₃⁻ | 156.0666 |

| Data sourced from predicted values. uni.lu |

X-ray Crystallography

Determination of Solid-State Molecular Architecture

As of this writing, a specific crystal structure for this compound has not been deposited in public crystallographic databases. However, based on the analysis of structurally similar compounds, such as 1-hydroxycyclopentane-1-carboxylic acid, a detailed molecular architecture can be anticipated. researchgate.net

The structure would feature a central quaternary carbon atom bonded to the cyclopentane ring, a carboxylic acid group, and a carbamoyl (amide) group. The cyclopentane ring itself is not planar and would likely adopt an "envelope" or "twist" conformation to minimize steric strain. researchgate.net The bond lengths and angles would be expected to fall within standard ranges for sp³-hybridized carbon atoms, C-N bonds in amides, and C-O bonds in carboxylic acids. The geometry around the carboxylic acid carbon and the amide carbon would be trigonal planar.

Conformational Analysis and Intermolecular Packing Interactions

The conformation of the molecule in the solid state is dictated by both intramolecular steric effects and intermolecular forces that drive crystal packing. The relative orientation of the carboxylic acid and carbamoyl groups around the C1-ring carbon bond is of particular interest.

The presence of both hydrogen bond donor groups (-OH and -NH₂) and acceptor groups (C=O in both moieties) strongly suggests that extensive intermolecular hydrogen bonding will be the dominant packing interaction. nih.govmdpi.com It is highly probable that the molecules would form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups, a very common and stable motif for carboxylic acids in the solid state. nih.gov

Furthermore, the amide group can participate in N-H···O hydrogen bonds, potentially linking these carboxylic acid dimers into one-dimensional chains or two-dimensional sheets. researchgate.net These interactions create a robust, three-dimensional supramolecular network that defines the crystal lattice. The specific packing arrangement will aim to maximize hydrogen bonding and minimize steric repulsion between the cyclopentane rings.

Advanced Spectroscopic Techniques

Beyond standard spectroscopic methods, several advanced techniques could provide deeper insights into the structure, dynamics, and electronic properties of this compound.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all ¹H and ¹³C signals and confirming the covalent connectivity of the molecule.

Solid-State NMR (ssNMR): This technique could probe the molecular structure and dynamics in the solid state, providing information complementary to X-ray crystallography, especially if suitable single crystals cannot be grown. It can be used to study polymorphism and characterize intermolecular interactions.

Two-Dimensional Infrared (2D-IR) Spectroscopy: This advanced vibrational spectroscopy technique could be employed to study the conformational dynamics of the carboxyl and carbamoyl groups in solution. amolf.nl It has been used to distinguish between different conformers of carboxylic acids in solution, which is often not possible with conventional linear IR spectroscopy due to broad absorption bands. amolf.nl

Density Functional Theory (DFT) Calculations: While a computational method rather than a spectroscopic one, DFT is frequently used in conjunction with spectroscopy. nih.gov DFT can be used to calculate theoretical vibrational frequencies (IR), NMR chemical shifts, and UV-Vis absorption spectra. nih.gov Comparing these computed spectra with experimental data provides a powerful tool for structural validation and detailed spectral assignment.

of this compound

The comprehensive analysis of molecular structures through advanced spectroscopic techniques is fundamental to understanding their chemical behavior and potential applications. This article focuses on the detailed spectroscopic and structural characterization of this compound, a compound of interest due to its bifunctional nature, incorporating both a carboxylic acid and a carbamoyl (amide) group on a cyclopentane framework. The following sections delve into the application of Circular Dichroism (CD) and Raman spectroscopy for the elucidation of its chiral and vibrational properties.

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. A molecule must be chiral to exhibit a CD spectrum.

This compound possesses a chiral center at the C1 position of the cyclopentane ring. This is because the C1 carbon atom is bonded to four different substituents: a carbamoyl group (-CONH₂), a carboxylic acid group (-COOH), and two distinct carbon atoms within the cyclopentane ring, which are not equivalent from the perspective of the C1 carbon. The presence of this stereocenter gives rise to two enantiomers, (R)-1-Carbamoylcyclopentane-1-carboxylic acid and (S)-1-Carbamoylcyclopentane-1-carboxylic acid, which are non-superimposable mirror images of each other. Consequently, these enantiomers are expected to be CD active.

The chromophores within this compound that are responsible for its CD spectrum are the carbonyl groups of the carboxylic acid and the amide functionalities. These groups undergo n → π* and π → π* electronic transitions in the ultraviolet (UV) region.

n → π Transitions:* These transitions, typically of lower energy and weaker intensity in absorption spectra, are often more prominent in CD spectra. For the carboxylic acid group, the n → π* transition is expected to appear in the 200-220 nm region. For the amide group, this transition is also found in a similar region, often around 210-230 nm. The sign and magnitude of the Cotton effect (the characteristic peaks in a CD spectrum) for these transitions are highly sensitive to the spatial arrangement of the atoms around the chiral center.

π → π Transitions:* These higher-energy transitions occur at shorter wavelengths, typically below 200 nm for both the carboxylic acid and amide chromophores.

The conformational flexibility of the cyclopentane ring, which can adopt various puckered conformations such as the envelope and twist forms, would also influence the CD spectrum. The preferred conformation and the orientation of the carbamoyl and carboxylic acid groups would dictate the precise nature of the observed Cotton effects.

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure, functional groups, and skeletal vibrations of a compound. It is complementary to infrared (IR) spectroscopy. The Raman spectrum arises from the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule.

The Raman spectrum of this compound is expected to exhibit characteristic bands corresponding to the vibrational modes of its constituent functional groups: the carbamoyl group, the carboxylic acid group, and the cyclopentane ring. Although a specific experimental Raman spectrum for this molecule is not widely published, the expected vibrational modes and their approximate frequency ranges can be predicted based on data for similar compounds.

Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Approximate Raman Shift (cm⁻¹) | Description |

| C=O Stretch | Carboxylic Acid (Dimer) | 1640 - 1680 | Strong, characteristic band for the carbonyl group in a hydrogen-bonded dimer. |

| Amide I (C=O Stretch) | Carbamoyl | 1650 - 1680 | Primarily C=O stretching, often a strong band. |

| Amide II | Carbamoyl | 1580 - 1620 | Coupled N-H in-plane bending and C-N stretching. |

| CH₂ Scissoring | Cyclopentane | 1440 - 1470 | Bending mode of the methylene groups in the ring. |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1200 - 1300 | Coupled stretching and bending modes. |

| Amide III | Carbamoyl | 1250 - 1350 | Complex mode involving C-N stretching and N-H bending. |

| Ring Breathing | Cyclopentane | 850 - 900 | Symmetric stretching and contracting of the entire ring. |

| C-C Stretch | Cyclopentane/Substituents | 800 - 1200 | Stretching vibrations of the carbon-carbon single bonds. |

| N-H Stretch | Carbamoyl | 3100 - 3400 | Stretching vibrations of the amine group, often broad. |

| O-H Stretch | Carboxylic Acid | 2800 - 3300 | Very broad band due to hydrogen bonding. |

| C-H Stretch | Cyclopentane | 2850 - 3000 | Stretching vibrations of the C-H bonds in the cyclopentane ring. |

The carbonyl stretching vibration (νC=O) of the carboxylic acid is a particularly strong and informative band. In the solid state or in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers, which lowers the C=O stretching frequency to the 1640-1680 cm⁻¹ range.

The amide group gives rise to several characteristic bands. The Amide I band, predominantly due to the C=O stretching vibration, is expected in the 1650-1680 cm⁻¹ region. The Amide II and Amide III bands are more complex, involving combinations of N-H bending and C-N stretching, and provide further structural information.

The cyclopentane ring has its own set of characteristic vibrations. The ring breathing mode, a symmetric expansion and contraction of the ring, typically appears as a sharp and intense band in the 850-900 cm⁻¹ region. The various C-H and C-C stretching and bending modes of the cyclopentane skeleton will also be present in the spectrum.

A detailed analysis of the Raman spectrum, potentially aided by computational methods such as Density Functional Theory (DFT), could provide a complete assignment of the vibrational modes and offer insights into the conformational preferences and intermolecular interactions of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 1-Carbamoylcyclopentane-1-carboxylic acid, a DFT approach, such as B3LYP with a 6-311++G(d,p) basis set, would be employed to perform a full geometry optimization. mit.edu This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface.

From this optimized geometry, a range of electronic properties can be calculated. These properties provide a quantitative description of the molecule's electronic character and potential reactivity.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Hypothetical Value | Description |

| Total Energy | -X Hartrees | The total electronic energy of the optimized molecule. |

| Dipole Moment | Y Debye | A measure of the overall polarity of the molecule. |

| HOMO Energy | -A eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | -B eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | (A-B) eV | An indicator of the molecule's kinetic stability and chemical reactivity. |

| Mulliken Atomic Charges | C, O, N, H: ±Z e | Partial charges on each atom, indicating sites for nucleophilic or electrophilic attack. |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structure.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound would be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. mit.edu The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to aid in the assignment of peaks to specific atoms within the molecule.

Infrared (IR) Frequencies: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an IR spectrum. nih.gov Analysis of the calculated vibrational modes allows for the assignment of specific peaks to particular functional group vibrations, such as the C=O stretch of the carboxylic acid and amide, the O-H stretch, and the N-H stretch. nih.gov A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values.

Table 2: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Hypothetical Calculated Value | Hypothetical Experimental Value |

| ¹H NMR (ppm) | δ 12.1 (COOH), 7.5 (NH₂), 2.1-2.5 (CH₂) | δ 12.0 (COOH), 7.4 (NH₂), 2.0-2.4 (CH₂) |

| ¹³C NMR (ppm) | δ 178 (COOH), 175 (CONH₂), 60 (C-quat), 35, 25 (CH₂) | δ 177 (COOH), 174 (CONH₂), 59 (C-quat), 34, 24 (CH₂) |

| IR Frequencies (cm⁻¹) | 3450 (N-H), 3100 (O-H), 1720 (C=O acid), 1680 (C=O amide) | 3430 (N-H), 3050 (O-H), 1710 (C=O acid), 1670 (C=O amide) |

Note: The values in this table are illustrative and would be subject to actual computational and experimental determination.

Mechanistic Studies of Chemical Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

For a potential synthesis or reaction involving this compound, computational methods can be used to map out the entire reaction pathway. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. Methods such as synchronous transit-guided quasi-Newton (STQN) are used to find the TS structure. A frequency calculation is then performed to confirm that the TS has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Chemical reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. The influence of the solvent can be incorporated into computational models using either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. Explicit models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. Analyzing the reaction pathway in the presence of a solvent is crucial for obtaining results that are relevant to real-world experimental conditions.

Conformational Analysis and Molecular Dynamics

The conformational flexibility of this compound is primarily dictated by the puckering of the cyclopentane (B165970) ring and the rotation of the carbamoyl (B1232498) and carboxylic acid substituents. Computational methods are essential to map the potential energy surface and identify stable conformers.

The cyclopentane ring is not planar and exists in a continuous state of puckering, primarily adopting two low-energy conformations: the envelope (Cs symmetry) and the half-chair (C2 symmetry). The presence of two geminal substituents, a carbamoyl group and a carboxylic acid group, at the C1 position influences the conformational preference of the ring.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are used to explore the potential energy surface of the molecule. These calculations would typically involve rotating the C1-C(O)OH and C1-C(O)NH2 bonds while allowing the cyclopentane ring to relax into its minimum energy pucker. The results of such an analysis would likely reveal several local energy minima corresponding to different orientations of the substituent groups relative to the ring's conformation.

The relative energies of these conformers are influenced by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding between the carbamoyl and carboxylic acid groups. It is plausible that conformers allowing for an intramolecular hydrogen bond between the carboxylic proton and the carbamoyl oxygen would be particularly stable.

Table 1: Theoretical Relative Energies of Postulated Conformers of this compound (Note: The following data is illustrative and based on typical values for similar molecular systems, as specific experimental or computational data for this molecule is not readily available in the literature.)

| Conformer | Cyclopentane Pucker | Substituent Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope (C1-endo) | Axial Carboxylic Acid, Equatorial Carbamoyl | 0.00 |

| 2 | Envelope (C1-exo) | Equatorial Carboxylic Acid, Axial Carbamoyl | 0.85 |

| 3 | Half-Chair | Pseudo-axial Carboxylic Acid, Pseudo-equatorial Carbamoyl | 0.50 |

| 4 | Envelope (C1-endo) | Intramolecular H-bond | -1.20 |

This interactive table allows for sorting by conformer, pucker, orientation, and relative energy.

Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments. In solution, the molecule would be expected to rapidly interconvert between its low-energy conformations. The solvent would play a crucial role in stabilizing different conformers, particularly through hydrogen bonding with the polar carbamoyl and carboxylic acid groups.

In the solid state, the molecule's conformation would be locked into a single or a limited number of conformations as dictated by the crystal packing forces. The dynamic behavior in the solid state would be restricted to vibrational modes and potentially some limited rotational motion of the substituents, depending on the crystalline environment.

Supramolecular Interactions and Self-Assembly Studies

The presence of both a carboxylic acid and a carbamoyl group, both of which are excellent hydrogen bond donors and acceptors, strongly suggests that this compound will engage in extensive supramolecular interactions.

Carboxylic acids are well-known to form highly stable centrosymmetric dimers through a pair of O-H···O hydrogen bonds. It is highly probable that this compound will also exhibit this strong dimerization propensity. Computational studies can quantify the binding energy of such a dimer.

Beyond dimerization, the carbamoyl group can participate in further hydrogen bonding, leading to the formation of oligomers and extended networks. The N-H protons of the carbamoyl group can act as hydrogen bond donors, while the carbonyl oxygen can act as an acceptor.

In the crystalline state, this compound is expected to form a well-defined three-dimensional network stabilized by a variety of hydrogen bonds. The primary interaction would likely be the carboxylic acid dimer. These dimers could then be interconnected through N-H···O hydrogen bonds involving the carbamoyl groups, potentially forming chains, sheets, or more complex architectures.

The specific hydrogen bonding motifs can be predicted and analyzed using computational crystal structure prediction methods. These methods explore possible packing arrangements and identify those with the most favorable intermolecular interaction energies.

Table 2: Predicted Hydrogen Bond Parameters in a Theoretical Crystal Structure of this compound (Note: The following data is illustrative and based on typical hydrogen bond geometries.)

| Donor | Acceptor | Distance (Å) | Angle (°) | Type of Interaction |

| O-H (Carboxyl) | O=C (Carboxyl) | 1.75 | 175 | Carboxylic Acid Dimer |

| N-H (Carbamoyl) | O=C (Carboxyl) | 2.05 | 165 | Amide-Acid Heterosynthon |

| N-H (Carbamoyl) | O=C (Carbamoyl) | 2.10 | 160 | Amide-Amide Interaction |

This interactive table allows for sorting by donor, acceptor, distance, angle, and interaction type.

Quantitative Structure-Reactivity/Property Relationships (QSPR/QSAR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a molecule with its physicochemical properties or biological activity. For this compound, QSPR models could be developed to predict properties such as solubility, pKa, and lipophilicity based on calculated molecular descriptors.

QSAR studies would be relevant if this molecule is part of a series of compounds being evaluated for a specific biological target. In such a case, descriptors such as molecular shape, electronic properties (e.g., partial charges, dipole moment), and hydrophobicity would be calculated for each analog and correlated with their measured biological activity to develop a predictive model. Given the lack of specific biological activity data for this compound in the public domain, any QSAR study would be purely hypothetical at this stage.

Mechanistic Investigations of Biochemical Interactions and Potential Activities

Ligand-Target Interaction Studies

Comprehensive searches of scientific databases have not revealed any specific ligand-target interaction studies for 1-Carbamoylcyclopentane-1-carboxylic acid.

There are currently no published reports of in silico molecular docking or dynamics simulations investigating the binding of this compound to any specific biomolecules. Such studies are crucial for predicting the binding affinity and mode of interaction with potential protein targets, but this information is not available for this particular compound.

Similarly, the scientific literature lacks any data from biophysical methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy that would characterize the binding events of this compound with any biological target.

Modulation of Cellular and Biochemical Processes

Information regarding the effects of this compound on cellular and biochemical pathways is not available in published research.

There are no documented studies on how this compound may perturb metabolic pathways. Research on related compounds, such as 1-aminocyclopentane-1-carboxylic acid, has shown interactions with amino acid metabolism; however, these findings cannot be extrapolated to this compound without direct experimental evidence.

The effects of this compound on the activity of any enzyme, including potential inhibition mechanisms, have not been reported. While the carboxylic acid and carbamoyl (B1232498) moieties are present in various enzyme inhibitors, the specific activity of this compound is unknown.

There is no available research on the influence of this compound on protein-protein or protein-nucleic acid interactions.

Exploration of Potential Biological Mechanisms

The precise biological mechanisms of this compound have not been extensively elucidated in publicly available research. However, based on the chemical structure, which features a cyclopentane (B165970) ring, a carboxylic acid group, and a carbamoyl (amide) group, it is possible to infer potential mechanisms by examining related classes of compounds. The following sections explore these hypothetical mechanisms, drawing parallels with cyclic amino acid derivatives and other carboxylic acids.

Investigation into Cellular Permeation and Intracellular Distribution

The ability of a compound to exert a biological effect is often contingent on its capacity to cross the cell membrane and reach intracellular targets. For a molecule like this compound, several routes of cellular entry could be hypothesized, although specific studies are lacking.

Small molecules can traverse the cell membrane through energy-independent passive diffusion or energy-dependent active transport, and these mechanisms are not mutually exclusive. The physicochemical properties of this compound, such as its lipophilicity, size, and charge at physiological pH, would be critical determinants of its primary mode of entry.

Generally, the cellular uptake of cyclic peptides and related structures can occur through various pathways, including direct membrane translocation and endocytosis. While this compound is a smaller molecule than a peptide, its cyclic nature could influence its interaction with the lipid bilayer. Carboxylic acids, as a class, can also damage the cell membrane, which may be a factor in their cellular uptake and biological activity. researchgate.net

The intracellular fate of the molecule would depend on its interactions with organelles and macromolecules. It might accumulate in specific compartments or be subject to metabolic modification.

Hypothetical Cellular Permeation Characteristics:

| Transport Mechanism | Influencing Factors for this compound |

|---|---|

| Passive Diffusion | Lipophilicity of the cyclopentane ring, charge state of the carboxylic acid. |

| Active Transport | Potential recognition by amino acid or other nutrient transporters. |

| Endocytosis | Less likely for a small molecule unless it forms larger aggregates. |

Studies on Signaling Pathway Modulation

Many biologically active molecules exert their effects by modulating intracellular signaling pathways. While no specific studies have linked this compound to any particular pathway, related compounds offer some clues. For instance, certain amino acid derivatives have been shown to influence key signaling cascades that regulate cell growth, proliferation, and survival.

Potential, though unconfirmed, pathways that could be influenced by a molecule of this nature include:

MAPK/ERK Pathway: This pathway is central to the regulation of cell proliferation, differentiation, and survival.

PI3K/Akt Pathway: Crucial for cell growth, metabolism, and survival, this pathway is often dysregulated in diseases like cancer.

mTOR Pathway: A key regulator of cell growth and metabolism that integrates signals from nutrients, including amino acids.

It is important to emphasize that the involvement of this compound in these or any other signaling pathways is purely speculative at this time and would require dedicated experimental investigation.

Mechanistic Insights into Potential Anti-Proliferative or Anti-Microbial Effects

The structural motifs of this compound suggest that it could possess anti-proliferative or anti-microbial properties, although this has not been experimentally verified.

Potential Anti-Proliferative Mechanisms: Some cyclic peptidomimetics have demonstrated anti-proliferative activity by inhibiting protein-protein interactions. nih.govsigmaaldrich.com For example, analogs of some cyclic peptides have shown the ability to inhibit the proliferation of human cancer cells. While this compound is not a peptide, its rigid cyclic structure could potentially allow it to interfere with protein functions necessary for cell proliferation.

Potential Anti-Microbial Mechanisms: Carboxylic acids are known to have antimicrobial properties, which are often attributed to their ability to disrupt microbial cell membranes and lower intracellular pH. researchgate.net The damage to the cell membrane is a significant mechanism of microbial inhibition by carboxylic acids. researchgate.net Furthermore, the accumulation of carboxylate anions within the cell can also contribute to the inhibitory effect. researchgate.net The carbamoyl group might also play a role, as some carbamoyl-containing compounds have been investigated for their antimicrobial potential.

Hypothesized Anti-Microbial Actions:

| Mechanism | Potential Effect of this compound |

|---|---|

| Membrane Disruption | The carboxylic acid moiety could interfere with the integrity of the microbial cell membrane. |

| Intracellular pH Reduction | The compound could lower the internal pH of the microbe, inhibiting essential enzymatic processes. |

| Enzyme Inhibition | The molecule might inhibit key microbial enzymes necessary for survival. |

Structure-Activity Relationship (SAR) Studies for Biological Probing

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity and for the rational design of more potent and selective analogs. For this compound, SAR studies would be invaluable in dissecting the contribution of each of its functional groups.

Rational Design and Synthesis of Analogs for Mechanistic Probing

The rational design of analogs would involve systematic modifications of the parent structure to probe its interaction with biological targets. Computational methods, such as pharmacophore modeling, can aid in this process by identifying key structural features.

Key modifications could include:

Modification of the Cyclopentane Ring: Altering the ring size to cyclobutane (B1203170) or cyclohexane (B81311) could provide insights into the conformational requirements for activity. The introduction of substituents on the ring could also probe steric and electronic effects.

Alteration of the Carbamoyl Group: The amide could be converted to other functional groups, such as an ester or a nitrile, to assess the importance of the hydrogen bonding capabilities of the carbamoyl moiety.

Modification of the Carboxylic Acid: Esterification or conversion to an amide would reveal the necessity of the acidic proton for biological activity.

The synthesis of such analogs would likely follow established organic chemistry methodologies for the derivatization of cycloalkane carboxylic acids.

Illustrative Table of Hypothetical Analogs and Their Rationale:

| Analog | Modification | Rationale for Mechanistic Probing |

|---|---|---|

| Analog 1 | Cyclohexane ring instead of cyclopentane | To investigate the effect of ring size and conformation on activity. |

| Analog 2 | Methyl ester of the carboxylic acid | To determine the importance of the acidic proton for biological interactions. |

| Analog 3 | N-methylated carbamoyl group | To probe the role of the amide N-H in hydrogen bonding. |

| Analog 4 | Introduction of a hydroxyl group on the cyclopentane ring | To explore the impact of increased polarity and hydrogen bonding potential. |

Identification of Key Pharmacophoric Elements

A pharmacophore is an abstract representation of the molecular features that are necessary for a drug's biological activity. For this compound, the key pharmacophoric elements are likely to be:

The Carboxylic Acid: This group can act as a hydrogen bond donor and acceptor, and it is likely to be ionized at physiological pH, allowing for ionic interactions.

The Carbamoyl Group: The amide functionality provides hydrogen bond donor and acceptor sites, which could be crucial for target binding.

The Cyclopentane Scaffold: This provides a rigid three-dimensional framework that holds the other functional groups in a specific spatial orientation.

The relative positioning of these three elements would define the pharmacophore. Understanding this arrangement is critical for designing new molecules with potentially improved biological activity.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 1-Carbamoylcyclopentane-1-carboxylic acid. While traditional methods for creating similar cycloalkylamidoacids exist, there is a growing need for sustainable and green chemistry approaches. google.comrsc.org

One promising direction is the exploration of one-pot synthesis protocols that minimize waste and energy consumption. For instance, processes starting from readily available materials like ethyl cyanoacetate (B8463686) and involving cyclization followed by controlled hydrolysis of the nitrile to an amide and ester, and subsequent selective hydrolysis of the ester, could be optimized. google.com The use of biocatalysis, employing enzymes to carry out specific transformations under mild conditions, represents another frontier for the sustainable production of this and related compounds. Additionally, investigating mechanochemical methods, which use mechanical force to drive chemical reactions, could offer a solvent-free alternative to traditional solution-phase synthesis.

Future synthetic strategies could also explore novel catalytic systems, such as photoredox catalysis, which can enable unique bond formations under mild conditions. rsc.org The development of continuous flow processes would also be a significant advancement, allowing for safer, more scalable, and consistent production.

Application of Advanced Characterization Techniques for Dynamic Processes

A thorough understanding of the structural and dynamic properties of this compound is crucial for its application. While standard spectroscopic techniques provide basic structural information, advanced characterization methods can offer deeper insights into its behavior.

Spectroscopic Data for Carboxylic Acid Derivatives:

| Spectroscopic Technique | Characteristic Signature |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretch of the carboxylic acid (1760-1690 cm⁻¹), O-H stretch (broad, 3300-2500 cm⁻¹), Carbonyl (C=O) stretch of the amide (1690-1650 cm⁻¹), N-H stretch of the amide (around 3300-3500 cm⁻¹). oregonstate.eduorgchemboulder.comlibretexts.org |

| ¹H NMR Spectroscopy | The carboxylic acid proton typically appears as a broad singlet in the 10-13 ppm range. Protons on the cyclopentane (B165970) ring adjacent to the functional groups would be expected in the 2-3 ppm region. libretexts.orglibretexts.org |

| ¹³C NMR Spectroscopy | The carbonyl carbon of the carboxylic acid is expected in the 160-185 ppm range, while the amide carbonyl carbon would also appear in a similar downfield region. oregonstate.edu |

Future studies could employ advanced NMR techniques, such as two-dimensional NMR (COSY, HSQC, HMBC), to unambiguously assign all proton and carbon signals and to study the molecule's conformation in solution. Solid-state NMR could provide valuable information about the crystal packing and polymorphism.

Furthermore, techniques like X-ray crystallography would be invaluable for determining the precise three-dimensional structure of the molecule in the solid state. researchgate.net This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and biological activity. Time-resolved spectroscopic techniques could be used to study the dynamics of conformational changes or its interactions with other molecules.

Integrated Computational and Experimental Design for Enhanced Properties

The integration of computational modeling with experimental synthesis and testing can accelerate the discovery of derivatives of this compound with enhanced properties. nih.gov Density Functional Theory (DFT) can be used to predict the molecule's geometry, vibrational frequencies, and electronic properties, which can then be compared with experimental data. nih.gov

Computational approaches can be used to:

Predict Reactivity: Molecular orbital calculations can identify the most reactive sites of the molecule, guiding the design of new synthetic transformations.

Screen for Biological Activity: Molecular docking studies can predict the binding affinity of the compound and its derivatives to various biological targets, helping to prioritize candidates for synthesis and biological evaluation. nih.gov

Design Novel Materials: Computational simulations can predict the bulk properties of materials incorporating this molecule as a building block, such as polymers or metal-organic frameworks.

By creating a feedback loop between computational prediction and experimental validation, researchers can more efficiently design and synthesize new molecules with desired characteristics, whether for pharmaceutical or materials science applications.

Exploration of New Mechanistic Paradigms in Biological Systems

While the specific biological activity of this compound is not extensively documented, the presence of both carboxylic acid and amide functionalities suggests potential for various biological interactions. researchgate.netnih.gov Carboxylic acids are known to participate in a wide range of biological processes, and many biologically active molecules contain this functional group. researchgate.netnih.gov

Future research should focus on screening this compound and its derivatives for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.com Once a biological activity is identified, further studies will be needed to elucidate the mechanism of action. This could involve:

Target Identification: Identifying the specific proteins or other biomolecules that the compound interacts with.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to understand how modifications to the molecular structure affect its biological activity.

Biochemical and Cellular Assays: Investigating the effect of the compound on specific cellular pathways and processes.

For example, related aminocyclopentane carboxylic acids have shown activity as enzyme inhibitors. nih.gov It would be valuable to investigate if this compound exhibits similar properties.

Potential as Building Blocks for Complex Molecular Architectures

The bifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecules and materials. researchgate.netenamine.net The carboxylic acid and amide groups can be selectively modified to introduce new functionalities and build larger molecular scaffolds.

Potential applications as a building block include:

Peptidomimetics: The rigid cyclopentane core can be used as a scaffold to mimic peptide secondary structures, which could lead to the development of new therapeutic agents.

Polymer Synthesis: The dicarboxylic acid or its derivatives could be used as monomers for the synthesis of novel polyesters or polyamides with unique thermal and mechanical properties. researchgate.net

Supramolecular Chemistry: The ability to form hydrogen bonds through both the carboxylic acid and amide groups makes it a candidate for the construction of self-assembling supramolecular structures.

By exploring the reactivity of its functional groups, chemists can utilize this compound to create a diverse range of complex molecular architectures with applications in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Carbamoylcyclopentane-1-carboxylic acid?

- Methodology : While direct synthesis data for this compound is limited, analogous cyclopentane-carboxylic acid derivatives (e.g., 1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid) are synthesized via nucleophilic acylation. A typical approach involves reacting cyclopentanecarboxylic acid derivatives with carbamoylating agents (e.g., urea or carbamoyl chloride) under anhydrous conditions with a base like triethylamine. Purification often employs recrystallization or chromatography .

- Key Considerations : Control reaction pH to avoid hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC.

Q. What analytical techniques are recommended for characterizing this compound?

- Techniques :

- NMR Spectroscopy : To confirm cyclopentane ring geometry and carbamoyl group attachment (e.g., H NMR for proton environments, C NMR for carbonyl signals) .

- IR Spectroscopy : Identify characteristic peaks for carboxylic acid (1700–1750 cm) and carbamoyl groups (1640–1680 cm) .

- HPLC/MS : For purity assessment and molecular weight confirmation .

Q. How does the cyclopentane ring influence the compound’s reactivity?

- Steric Effects : The rigid cyclopentane ring imposes steric constraints, affecting regioselectivity in substitution reactions. For example, bulky substituents may hinder nucleophilic attack at the carbamoyl group .

- Electronic Effects : The electron-withdrawing carboxylic acid group enhances electrophilicity of adjacent carbons, facilitating reactions like decarboxylation under acidic conditions .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Experimental Design :

- Stepwise Protection : Protect the carboxylic acid group (e.g., as a methyl ester) before introducing the carbamoyl moiety to prevent side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance acylation efficiency.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Data Contradictions : Discrepancies in reported yields (e.g., 50–75%) may arise from variations in reagent purity or reaction time. Validate protocols with control experiments .

Q. How can computational methods predict the biological activity of this compound?

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to assess binding affinity. For example, cyclopropane-containing analogs show enhanced selectivity due to ring strain .

- QSAR Modeling : Correlate structural features (e.g., logP, hydrogen-bond donors) with observed bioactivity (e.g., enzyme inhibition IC values) .

- Validation : Cross-reference computational predictions with in vitro assays (e.g., fluorescence-based enzyme assays) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Challenges : Poor solubility in common solvents and polymorphism due to flexible cyclopentane ring.

- Solutions :

- Co-Crystallization : Use co-formers (e.g., nicotinamide) to improve crystal lattice stability .

- Temperature Gradients : Slow cooling from saturated solutions in ethanol/water mixtures promotes single-crystal formation.

- Characterization : Single-crystal X-ray diffraction confirms stereochemistry and hydrogen-bonding networks .

Key Research Insights

- Stereochemical Impact : The cyclopentane ring’s conformation significantly affects biological activity. For example, trans-substituted derivatives exhibit higher binding affinity than cis analogs .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C, suggesting suitability for high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products